molecular formula C21H17F4NO3S2 B1672448 GW0742 CAS No. 317318-84-6

GW0742

Cat. No. B1672448
M. Wt: 471.5 g/mol
InChI Key: HWVNEWGKWRGSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW0742, also known as GW610742 and Fitorine, is a potent and highly selective PPARδ/β agonist . It has been investigated for drug use by GlaxoSmithKline . It is a synthetic compound that binds to PPARδ, activating it to perform its functions more effectively . The compound’s selectivity for PPARδ allows it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .


Molecular Structure Analysis

The molecular formula of GW0742 is C21H17F4NO3S2 . Its molecular weight is 471.48 g/mol . The structure of GW0742 is very similar to that of Cardarine, with only a small difference in one atom .


Chemical Reactions Analysis

GW0742 has been shown to modulate signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism . It attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is not reversed by the specific PPARβ/δ antagonist, GSK0660, but is inhibited by vanadate, a potent protein tyrosine phosphatase inhibitor .

Scientific Research Applications

Cardiovascular Health and Myocardial Ischemia

Kapoor et al. (2010) explored the effects of GW0742 on myocardial ischemia/reperfusion injury in rats. They found that GW0742 reduced myocardial infarct size, suggesting a protective role in heart-related injuries (Kapoor et al., 2010).

Neuroprotection and Cognitive Functions

Studies by Kuang et al. (2012) and Gamdzyk et al. (2020) have shown that GW0742 has neuroprotective effects. It improved memory and cognitive impairment in rats subjected to cerebral ischemia/reperfusion, and reduced neuroinflammation in a rat model of hypoxia-ischaemia (Kuang et al., 2012); (Gamdzyk et al., 2020).

Spinal Cord Injury

Paterniti et al. (2010) investigated the role of GW0742 in spinal cord injury in mice. They found that GW0742 reduced the degree of spinal cord inflammation and tissue injury, indicating its potential in treating spinal cord trauma (Paterniti et al., 2010).

Obesity and Metabolic Disorders

Toral et al. (2015) and Romero et al. (2017) demonstrated that GW0742 prevents hypertension and improves endothelial dysfunction in diet-induced obesity in mice. This suggests GW0742's potential in managing obesity-related cardiovascular complications (Toral et al., 2015); (Romero et al., 2017).

Drug Development and Modification

Teske et al. (2017) and (2014) focused on developing novel analogs of GW0742 to identify potentPPARδ agonists. These studies contribute to drug development by expanding the range of potential therapeutic agents based on the GW0742 scaffold (Teske et al., 2017); (Teske et al., 2014).

Inflammatory and Autoimmune Diseases

GW0742 has shown promise in reducing inflammation and tissue injury in various models of disease. Kapoor et al. (2010) found that it protects against multiple organ injury and dysfunction in septic shock. Also, Toral et al. (2017) demonstrated GW0742's potential in controlling endothelial dysfunction in systemic lupus erythematosus, indicating its applicability in autoimmune diseases (Kapoor et al., 2010); (Toral et al., 2017).

Safety And Hazards

GW0742 may potentially affect liver function . PPARδ agonists have been associated with hepatic steatosis, a condition characterized by the accumulation of fat in the liver . Regular liver function tests are advisable while using GW0742 to monitor any changes in liver enzymes . In terms of handling and storage, it is advised to avoid dust formation, avoid breathing vapors, mist, or gas, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVNEWGKWRGSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040760
Record name {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[({2-[3-Fluoro-4-(Trifluoromethyl)phenyl]-4-Methyl-1,3-Thiazol-5-Yl}methyl)sulfanyl]-2-Methylphenoxy}acetic Acid

CAS RN

317318-84-6
Record name 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317318-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW0742
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-0742
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of Example 2a (1 mmol) in THF (10 mL) was treated with 1N LiOH in water (2 mL, 2 mmol), and stirred 16 h at room temperature (when reactions were slow, the temperature was elevated to 50° C.). The solution was neutralized with 1N HCl (2 mL, 2 mmol) and the organic solvent evaporated to afford an aqueous solution with an insoluble product. If the insoluble was a solid, it was filtered and dried to afford the final product. If the insoluble was an oil, it was extracted with EtOAc (30 mL). The organic solution was separated, washed with water (2×30 mL), dried, filtered, and evaporated to afford the final product.
Name
solution
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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